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Compound of Interest

Compound Name: 5-Fluoro-3-methylpicolinaldehyde

CAS No.: 780801-57-2

Cat. No.: B1401610

Get Quote

Executive Summary & Compound Profile
5-Fluoro-3-methylpicolinaldehyde (also known as 5-fluoro-3-methylpyridine-2-carbaldehyde)

is a functionalized pyridine building block.[1] Its structural integrity is defined by three key

features: the electrophilic aldehyde handle at C2, the steric methyl marker at C3, and the

electronic modulator (fluorine) at C5.

Property Specification

IUPAC Name 5-Fluoro-3-methylpyridine-2-carbaldehyde

CAS Number 780801-57-2

Molecular Formula C₇H₆FNO

Molecular Weight 139.13 g/mol

Appearance Off-white to pale yellow solid (low melting) or oil

Solubility
Soluble in CHCl₃, DMSO, MeOH; sparingly

soluble in water
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Structural Characterization Strategy
Validation of this compound requires a multi-modal approach to confirm regio-isomerism,

particularly distinguishing it from the 3-fluoro-5-methyl isomer. The strategy relies on scalar

coupling analysis (

-coupling) between the fluorine atom and the aromatic protons.

Characterization Workflow
The following directed graph illustrates the logical flow for validating the compound's structure,

moving from bulk properties to atomic-level confirmation.
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Figure 1: Step-wise spectroscopic validation workflow.
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Detailed Spectroscopic Analysis
Proton Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is the primary tool for structural confirmation. The key diagnostic is the
coupling pattern of the aromatic protons due to the

F nucleus (

, 100% abundance).

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz or higher recommended
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Structural
Insight

-CHO (H-a) 10.15 ± 0.05 Singlet (s) N/A

Characteristic

aldehyde peak;

confirms

oxidation state.

Ar-H6 (H-b) 8.45 ± 0.05 Doublet (d)

Deshielded by

adjacent

Nitrogen. Shows

ortho-coupling to

Fluorine.

Ar-H4 (H-c) 7.35 ± 0.05
Doublet of

Quartets (dq)

Located between

F and Me.

Shows large

ortho-F coupling

and small allylic

Me coupling.

-CH₃ (H-d) 2.65 ± 0.05
Singlet (s) or fine

d

Deshielded by

aromatic ring.

May show long-

range coupling to

F.

Interpretation Logic:

Regiochemistry Check: If the Methyl and Fluorine were swapped (i.e., 3-fluoro-5-methyl), the

coupling constants would change significantly. The H4 proton in the target molecule is ortho

to the fluorine, leading to a distinctively large coupling constant (~8-10 Hz).

H6 Proton: This proton is ortho to the Nitrogen and ortho to the Fluorine. Its chemical shift is

high (>8.4 ppm) due to the electron-withdrawing nature of the pyridine nitrogen.
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Carbon-13 NMR ( C NMR)
The

C spectrum will exhibit characteristic doublets for carbons coupled to fluorine.

Solvent: CDCl₃ (referenced to 77.16 ppm)

Carbon
Assignment

Shift (

, ppm)

Splitting (

)
Assignment Logic

C=O (Aldehyde) ~192.0 Singlet / Weak d
Carbonyl carbon;

most deshielded.

C-5 (C-F) ~160.0
Doublet (

Hz)

Direct attachment to

Fluorine.

C-6 ~145.0
Doublet (

Hz)

Ortho to Fluorine;

Alpha to Nitrogen.

C-2 ~140.0
Doublet (

Hz)

Quaternary carbon

bearing the aldehyde.

C-3 ~135.0
Doublet (

Hz)

Quaternary carbon

bearing the methyl.

C-4 ~125.0
Doublet (

Hz)
Ortho to Fluorine.

-CH₃ ~18.5 Singlet / Weak d Methyl carbon.

Mass Spectrometry (MS)[2]
Ionization Mode: ESI+ (Electrospray Ionization)

Molecular Ion:

Da
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Fragmentation Pattern:

Loss of CO (28 Da) is common for aromatic aldehydes, leading to a fragment at

(fluoromethylpyridine cation).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening:

Mass: Weigh 5–10 mg of 5-Fluoro-3-methylpicolinaldehyde.

Solvent: Dissolve in 0.6 mL of high-quality CDCl₃ (99.8% D) containing 0.03% TMS

(Tetramethylsilane) as an internal standard.

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly

into the NMR tube to remove inorganic salts (e.g., residual NaCl/KBr from synthesis).

Degassing: For precise coupling constant measurement, briefly degas the tube (nitrogen

flush) to remove paramagnetic oxygen.

Synthesis Context (Origin of Impurities)
Understanding the synthesis helps identify potential impurities in the spectra. A common route

involves the lithiation of 2-bromo-5-fluoro-3-methylpyridine.

Potential Impurity A: Unreacted starting material (2-bromo-5-fluoro-3-methylpyridine). Look

for absence of CHO peak and different aromatic shifts.

Potential Impurity B: n-Butyl addition products (if n-BuLi is used excessively). Look for

aliphatic multiplets at 0.9–1.5 ppm.
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Figure 2: Common synthetic pathway and origin of the aldehyde functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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